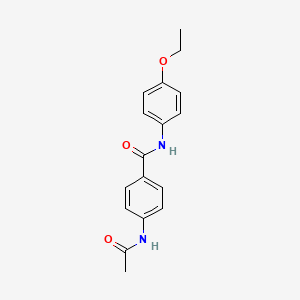

4-acetamido-N-(4-ethoxyphenyl)benzamide

Description

Contextualization of the Benzamide (B126) and Acetamide (B32628) Chemical Scaffolds in Modern Chemical Research

The benzamide and acetamide functional groups are prevalent structural features in a vast array of biologically active molecules and approved drugs. The amide bond itself is a cornerstone of peptide and protein chemistry, but when incorporated into small molecules, these scaffolds impart specific physicochemical properties that are advantageous for drug design.

Benzamide Scaffold: The benzamide group, consisting of a benzene (B151609) ring attached to an amide, is a versatile pharmacophore. Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The aromatic ring can be substituted at various positions to modulate activity, selectivity, and pharmacokinetic profiles. The amide portion can participate in crucial hydrogen bonding interactions with biological targets.

Acetamide Scaffold: The acetamide group is another fundamental component in medicinal chemistry. It is found in numerous well-known drugs and is often used to modify the properties of a parent molecule. The addition of an acetamide group can influence solubility, metabolic stability, and binding affinity. A notable example is the acetamide derivative, N-(4-hydroxyphenyl)acetamide (paracetamol), a widely used analgesic and antipyretic. nih.gov

The combination of these two scaffolds within a single molecule, as seen in 4-acetamido-N-(4-ethoxyphenyl)benzamide, creates a compound with potential for multi-target interactions and a complex pharmacological profile, making it a rich subject for academic investigation.

Significance of this compound as a Model Compound for Academic Inquiry

While specific research on this compound is not widely published, its structure makes it an excellent model compound for several areas of academic inquiry:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the ethoxy and acetamido groups, as well as the substitution pattern on the benzamide ring, researchers can probe the structural requirements for potential biological activity.

Synthetic Methodology Development: The synthesis of this compound presents an opportunity to explore and optimize amidation reactions, which are of broad interest in organic chemistry.

Biophysical and Biochemical Assays: The compound can be used as a tool to probe the binding pockets of various enzymes and receptors, helping to elucidate the molecular mechanisms of related, more complex drugs.

Overview of Key Research Paradigms and Foundational Studies on the Compound

Direct foundational studies on this compound are scarce in publicly available literature. However, the research paradigms for this class of molecules can be inferred from studies on closely related compounds. For instance, research on N-substituted benzamides has shown their potential as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in Alzheimer's disease. One study highlighted that N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was a potent inhibitor of both AChE and BACE1.

Furthermore, studies on acetamide derivatives have explored their potential as antagonists for receptors such as P2Y14R, which is involved in inflammatory diseases. A series of N-substituted-acetamide derivatives were identified as novel and potent P2Y14R antagonists, with one compound showing promising in vivo efficacy in a model of acute gouty arthritis.

These studies on related benzamide and acetamide compounds provide a solid foundation and a clear research trajectory for investigating the potential biological activities of this compound.

Rationale for Comprehensive Academic Investigation of this compound

A comprehensive academic investigation of this compound is warranted for several reasons. The presence of both a hydrogen bond donor (the N-H of the amide) and multiple hydrogen bond acceptors (the carbonyl oxygens and the ethoxy oxygen) suggests the potential for strong and specific interactions with biological macromolecules. The combination of a flexible ethoxy group and a more rigid benzamide core provides a unique conformational landscape to explore.

Detailed research into its synthesis, chemical properties, and biological activity could uncover novel pharmacological leads. Even a lack of significant biological activity would contribute valuable data to the broader understanding of structure-activity relationships for this class of compounds. Such foundational knowledge is crucial for the rational design of future therapeutic agents.

Detailed Research Findings

While specific experimental data for this compound is not available, we can present data for closely related compounds to provide context for its potential properties.

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |

| N-(4-Methoxyphenyl)acetamide | C₉H₁₁NO₂ | 165.19 | 5827 |

| 2-Amino-N-(4-ethoxyphenyl)benzamide | C₁₅H₁₆N₂O₂ | 256.30 | 750179 |

| N-(4-Methoxyphenyl)benzamide | C₁₄H₁₃NO₂ | 227.26 | 139031 nih.gov |

| 4-Acetamido-N-[(4-methoxyphenyl)methyl]benzamide | C₁₇H₁₈N₂O₃ | 298.34 | 3502993 |

This table is for illustrative purposes and features data for structurally similar compounds due to the lack of specific data for this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-acetamido-N-(4-ethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-3-22-16-10-8-15(9-11-16)19-17(21)13-4-6-14(7-5-13)18-12(2)20/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTAHCQIXWHOLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for 4 Acetamido N 4 Ethoxyphenyl Benzamide and Its Analogs

Retrosynthetic Analysis and Established Synthetic Routes to 4-Acetamido-N-(4-ethoxyphenyl)benzamide

A retrosynthetic analysis of this compound logically disconnects the molecule at the central amide bond. This primary disconnection reveals two key precursors: 4-acetamidobenzoic acid and 4-ethoxyaniline. This approach simplifies the synthesis into the preparation of these two precursor molecules followed by their coupling to form the final product.

Amide Bond Formation Strategies (e.g., Coupling Reagents, Acid Chlorides)

The crucial step in the synthesis of this compound is the formation of the amide bond between 4-acetamidobenzoic acid and 4-ethoxyaniline. Several reliable methods are available for this transformation.

One common and effective method involves the use of coupling reagents . Reagents such as dicyclohexylcarbodiimide (DCC) facilitate the reaction by activating the carboxylic acid group of 4-acetamidobenzoic acid, making it susceptible to nucleophilic attack by the amino group of 4-ethoxyaniline luxembourg-bio.com. The reaction typically proceeds by forming an O-acylisourea intermediate, which then reacts with the amine to yield the desired amide and dicyclohexylurea as a byproduct luxembourg-bio.com. The use of additives like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and improve yields luxembourg-bio.com.

An alternative and robust strategy is the conversion of 4-acetamidobenzoic acid to its more reactive acid chloride . This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-acetamidobenzoyl chloride is a highly reactive electrophile that readily reacts with 4-ethoxyaniline, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine to neutralize the hydrochloric acid byproduct. This method is often high-yielding and is a staple in amide synthesis nih.gov.

Titanium tetrachloride (TiCl₄) has also been reported as an effective mediator for the direct condensation of carboxylic acids and amines, which could be applicable to this synthesis nih.gov.

Introduction of the Acetamido Moiety

The acetamido group in this compound originates from the precursor, 4-acetamidobenzoic acid. This starting material is readily synthesized from the commercially available p-aminobenzoic acid (PABA) rjptonline.org. The most common method for this transformation is the acetylation of the amino group of PABA.

A typical laboratory procedure involves the reaction of PABA with acetic anhydride in an aqueous solution or in glacial acetic acid rjptonline.org. In some procedures, a base such as sodium acetate is added to facilitate the reaction rjptonline.org. Another approach involves treating a solution of PABA in sodium hydroxide with acetyl chloride . The resulting 4-acetamidobenzoic acid is a stable, white solid that can be purified by recrystallization rjptonline.org.

Incorporation of the Ethoxyphenyl Moiety

The 4-ethoxyphenyl moiety is introduced into the final molecule via the precursor 4-ethoxyaniline, also known as p-phenetidine wikipedia.org. There are several established routes for the synthesis of this compound.

One common industrial method is the ethylation of p-aminophenol. This Williamson ether synthesis involves the reaction of the sodium salt of p-aminophenol with an ethylating agent like ethyl chloride or diethyl sulfate.

Alternatively, 4-ethoxyaniline can be prepared from 4-nitrophenol. The phenolic hydroxyl group is first ethylated to form 4-ethoxynitrobenzene. Subsequently, the nitro group is reduced to an amino group using various reducing agents, such as catalytic hydrogenation with a palladium or nickel catalyst, or by using metal/acid combinations like tin and hydrochloric acid.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider during the amide coupling step include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and reagents.

For coupling reagent-mediated reactions, polar aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly employed. The reaction temperature is often kept at 0 °C initially during the activation of the carboxylic acid and then allowed to warm to room temperature after the addition of the amine.

In the acid chloride method, the choice of base and solvent is important to control the reaction rate and minimize side reactions. A non-nucleophilic base is crucial to avoid reaction with the acid chloride. The reaction is typically carried out at low temperatures to control its exothermicity.

Spectroscopic and Chromatographic Characterization Techniques in Academic Research

The unambiguous identification and structural confirmation of this compound rely on a combination of spectroscopic and chromatographic methods. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for detailed structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would provide characteristic signals confirming its structure. Although specific spectral data for the title compound is not widely published, a predicted spectrum can be deduced based on the analysis of its constituent parts and data from closely related analogs like phenacetin (N-(4-ethoxyphenyl)acetamide) thermofisher.comuq.edu.au.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

| Predicted ¹H NMR Data for this compound | |

| Chemical Shift (ppm) | Multiplicity |

| ~10.0 | Singlet |

| ~8.3 | Singlet |

| ~7.8 | Doublet |

| ~7.6 | Doublet |

| ~7.5 | Doublet |

| ~6.9 | Doublet |

| ~4.0 | Quartet |

| ~2.1 | Singlet |

| ~1.4 | Triplet |

The aromatic region would display characteristic doublet patterns for the 1,4-disubstituted benzene (B151609) rings. The protons on the 4-acetamidobenzoyl ring are expected to be slightly downfield compared to those on the 4-ethoxyphenyl ring due to the electron-withdrawing nature of the carbonyl group. The ethoxy group would present a typical quartet for the methylene protons and a triplet for the methyl protons thermofisher.com. The singlet for the acetamido methyl group would be readily identifiable. The two amide protons would likely appear as broad singlets at the downfield end of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule.

| Predicted ¹³C NMR Data for this compound | |

| Chemical Shift (ppm) | Assignment |

| ~169.0 | Carbonyl carbon of the acetamido group |

| ~166.0 | Carbonyl carbon of the benzamide (B126) group |

| ~156.0 | Aromatic carbon attached to the ethoxy group |

| ~142.0 | Aromatic carbon attached to the acetamido group |

| ~132.0 | Quaternary aromatic carbon of the ethoxyphenyl ring |

| ~130.0 | Quaternary aromatic carbon of the benzoyl ring |

| ~129.0 | Aromatic carbons ortho to the carbonyl group |

| ~122.0 | Aromatic carbons ortho to the amide nitrogen |

| ~119.0 | Aromatic carbons ortho to the acetamido group |

| ~115.0 | Aromatic carbons ortho to the ethoxy group |

| ~64.0 | Methylene carbon of the ethoxy group (-OCH₂) |

| ~24.0 | Methyl carbon of the acetamido group (-CH₃) |

| ~15.0 | Methyl carbon of the ethoxy group (-CH₃) |

The two carbonyl carbons of the amide groups would be the most downfield signals. The aromatic region would show eight distinct signals, four for each of the substituted benzene rings. The carbons of the ethoxy and acetamido groups would appear in the aliphatic region of the spectrum.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The interpretation relies on chemical shift (δ), signal multiplicity, and integration values. The electron-donating ethoxy group and the electron-withdrawing acetyl and benzamide functionalities create a dispersed set of signals, particularly in the aromatic region. acdlabs.comlibretexts.org

The ethoxy group gives rise to a characteristic ethyl pattern: a quartet for the methylene (-OCH₂) protons and a triplet for the terminal methyl (-CH₃) protons. thermofisher.comthermofisher.com The two para-substituted benzene rings are expected to produce two sets of AA'BB' systems, appearing as a pair of doublets for each ring. thermofisher.com The two amide N-H protons and the acetyl methyl protons will appear as singlets. thermofisher.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ethoxy -CH₃ | ~1.4 | Triplet | 3H |

| Acetyl -CH₃ | ~2.1 | Singlet | 3H |

| Ethoxy -OCH₂- | ~4.0 | Quartet | 2H |

| Aromatic H (ethoxyphenyl ring, ortho to -OEt) | ~6.9 | Doublet | 2H |

| Aromatic H (ethoxyphenyl ring, ortho to -NH) | ~7.5 | Doublet | 2H |

| Aromatic H (acetamido ring, ortho to -NHAc) | ~7.7 | Doublet | 2H |

| Aromatic H (acetamido ring, ortho to -C=O) | ~7.9 | Doublet | 2H |

| Acetamido N-H | ~9.8 | Singlet (broad) | 1H |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation

In a broadband proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound will produce a single peak. chemistrysteps.com The chemical shifts are indicative of the carbon's hybridization and electronic environment. chemguide.co.uklibretexts.org Carbons attached to electronegative atoms like oxygen and nitrogen, as well as carbonyl and aromatic carbons, are shifted downfield. libretexts.orglibretexts.orgoregonstate.eduudel.edu

The spectrum is expected to show two signals in the high-frequency region corresponding to the two amide carbonyl carbons. oregonstate.eduias.ac.in The aromatic region will contain eight distinct signals for the twelve aromatic carbons, reflecting the symmetry of the para-substituted rings. oregonstate.edu The aliphatic region will feature signals for the ethoxy and acetyl methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethoxy -CH₃ | ~15 |

| Acetyl -CH₃ | ~24 |

| Ethoxy -OCH₂- | ~64 |

| Aromatic C (ethoxyphenyl ring) | 115-122 |

| Aromatic C (acetamido ring) | 119-130 |

| Aromatic C-N (ethoxyphenyl ring) | ~132 |

| Aromatic C-C=O (acetamido ring) | ~138 |

| Aromatic C-NHAc (acetamido ring) | ~142 |

| Aromatic C-O (ethoxyphenyl ring) | ~156 |

| Benzamide C=O | ~166 |

Note: These are approximate values derived from spectral databases and literature for analogous structures.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would include the coupling between the -OCH₂- and -CH₃ protons of the ethoxy group, and the couplings between adjacent aromatic protons on each of the phenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments. Expected key correlations would include:

The benzamide N-H proton to the benzamide carbonyl carbon and the ipso-carbon of the ethoxyphenyl ring.

The protons on the acetamido-substituted ring to the benzamide carbonyl carbon.

The acetyl methyl protons to the acetamido carbonyl carbon.

The acetamido N-H proton to the ipso-carbon of its phenyl ring and the acetamido carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its amide, ether, and aromatic functionalities. nist.govnist.gov

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide (x2) | 3350 - 3250 | Medium-Strong |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2980 - 2850 | Medium |

| C=O Stretch (Amide I) | Acetamido & Benzamide | 1680 - 1640 | Strong (two bands expected) |

| C=C Stretch | Aromatic | 1600 - 1450 | Medium (multiple bands) |

| N-H Bend (Amide II) | Amide | 1550 - 1510 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula.

Molecular Formula: C₁₇H₁₈N₂O₃

Calculated Exact Mass: 298.13174 g/mol

HRMS analysis using a technique like electrospray ionization (ESI) would be expected to show a prominent ion peak for the protonated molecule [M+H]⁺ at m/z 299.1390. The high precision of the mass measurement (typically to within 5 ppm) would confirm the elemental composition of C₁₇H₁₈N₂O₃, distinguishing it from other potential structures with the same nominal mass.

Chromatographic Methods for Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for qualitative purity assessment. For a molecule of intermediate polarity like this compound, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) would be suitable. The compound's purity would be indicated by the presence of a single spot upon visualization under UV light.

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, reverse-phase HPLC (RP-HPLC) is the method of choice. sielc.com A typical setup would involve:

Stationary Phase: A C18 (octadecylsilyl) column.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to ensure sharp peak shapes.

Detection: UV detection at a wavelength where the aromatic rings strongly absorb (e.g., ~254 nm). A pure sample would yield a single, sharp peak in the chromatogram.

Design and Synthesis of Structural Analogs for Comprehensive Research Probing

The design and synthesis of structural analogs of this compound allow for a comprehensive exploration of structure-activity relationships in various research contexts. nih.gov Modifications can be systematically introduced at several key positions within the molecule.

Synthetic Strategies and Derivatization Points:

A common synthetic route to this class of compounds involves the coupling of a carboxylic acid (or its activated form, like an acyl chloride) with an amine. nih.govresearchgate.netresearchgate.net

Route A: Acylation of 4-phenetidine (4-ethoxyaniline) with 4-acetamidobenzoyl chloride. The acyl chloride can be prepared from 4-acetamidobenzoic acid using a chlorinating agent like thionyl chloride.

Route B: Amide bond formation between 4-acetamidobenzoic acid and 4-phenetidine using standard peptide coupling reagents (e.g., DCC, EDC).

Analog Design:

Modification of the Ethoxy Group (Substituent R¹): The ethoxy group on one phenyl ring can be replaced with various other substituents to probe the effects of sterics and electronics. Examples include:

Other alkoxy groups (e.g., methoxy (B1213986), isopropoxy).

Alkyl groups.

Halogens (F, Cl, Br).

Modification of the Acetyl Group (Substituent R²): The terminal acetyl group can be varied to explore the impact of the acyl moiety.

Replacing the methyl group with longer alkyl chains (propionyl, butyryl).

Introducing aromatic rings (benzoyl).

Positional Isomerism: The substitution pattern on the aromatic rings can be altered from para (1,4) to meta (1,3) or ortho (1,2) to investigate the geometric requirements for biological activity or material properties.

These synthetic and derivatization strategies provide a robust platform for generating a library of analogs based on the this compound scaffold for further scientific investigation.

Systematic Modification of the Acetamido Group

The acetamido group (-NHCOCH₃) on the benzamide ring is a prime target for chemical modification to explore its contribution to molecular interactions. A common strategy to synthesize analogs involves the reaction of a precursor amine with various acylating agents.

A general approach begins with the corresponding 4-amino-N-(4-ethoxyphenyl)benzamide intermediate. This precursor can be synthesized and then subjected to acylation reactions. A variety of acyl chlorides or anhydrides can be used to introduce different acyl groups, thereby replacing the acetyl group (CH₃CO-). For instance, reacting the 4-amino precursor with different aliphatic or aromatic acyl chlorides in the presence of a base like triethylamine or pyridine would yield a library of N-acylated analogs. This method allows for the introduction of longer alkyl chains, branched chains, or cyclic acyl groups.

Another approach involves the use of peptide coupling reagents. For example, various carboxylic acids can be coupled with the 4-amino precursor using reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with Hydroxybenzotriazole (HOBt) researchgate.net. This method is particularly useful for creating a diverse range of amide derivatives under mild conditions.

The table below illustrates potential modifications of the acetamido group and the required reagents.

| R Group in R-CO- | Reagent (Acyl Chloride/Anhydride) | Resulting Functional Group |

| CH₃CH₂- | Propionyl chloride | Propanamido |

| (CH₃)₂CH- | Isobutyryl chloride | Isobutyramido |

| C₆H₅- | Benzoyl chloride | Benzamido |

| Cyclohexyl- | Cyclohexanecarbonyl chloride | Cyclohexanecarboxamido |

Exploration of Substituent Effects on the Benzamide Phenyl Ring

The phenyl ring of the benzamide core offers a versatile scaffold for introducing a wide array of substituents to probe electronic and steric effects. The synthesis of these analogs typically starts from a substituted 4-aminobenzoic acid or a substituted 4-nitrobenzoic acid, which is later reduced to the corresponding amine.

The general synthetic route involves the coupling of a substituted 4-acetamidobenzoic acid with 4-ethoxyaniline. Alternatively, a substituted 4-nitrobenzoyl chloride can be reacted with 4-ethoxyaniline, followed by reduction of the nitro group and subsequent acetylation. The choice of starting materials dictates the substitution pattern on the benzamide phenyl ring.

Research on related benzamide structures has shown that substituents on the benzamide ring can significantly influence their biological activity nih.gov. For example, introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂, -CN) at various positions (ortho, meta, para) relative to the amide linkage can alter the molecule's electronic distribution and conformation. The reduction of nitro-substituted benzamides to the corresponding amino-substituted compounds can be achieved using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid acs.org.

The following table provides examples of substituted 4-acetamidobenzoic acids that can be used to synthesize analogs with modified benzamide phenyl rings.

| Substituent (X) | Position | Starting Material Example |

| Fluoro (-F) | 2-position | 4-Acetamido-2-fluorobenzoic acid |

| Chloro (-Cl) | 3-position | 4-Acetamido-3-chlorobenzoic acid |

| Methoxy (-OCH₃) | 2-position | 4-Acetamido-2-methoxybenzoic acid |

| Nitro (-NO₂) | 3-position | 4-Acetamido-3-nitrobenzoic acid |

These modifications are essential for fine-tuning the electronic properties and steric profile of the molecule, which can have a profound impact on its interactions with biological targets.

Variations on the Ethoxyphenyl Moiety

The 4-ethoxyphenyl group is another key area for structural modification. Altering the alkoxy group or introducing other substituents on this phenyl ring can influence the molecule's lipophilicity, solubility, and binding interactions. The synthesis of these analogs typically involves the reaction of 4-acetamidobenzoyl chloride with a series of substituted anilines.

Variations can include changing the length of the alkyl chain of the ether (e.g., methoxy, propoxy, butoxy), introducing branching, or replacing it with other functional groups. For example, reacting 4-acetamidobenzoyl chloride with 4-methoxyaniline or 4-propoxyaniline would yield the corresponding methoxy and propoxy analogs nih.gov.

Furthermore, other substituents can be introduced onto the phenyl ring of the ethoxyphenyl moiety. The synthesis would start with appropriately substituted 4-alkoxyanilines. For instance, using 3-chloro-4-ethoxyaniline or 2-methyl-4-ethoxyaniline as the coupling partner for 4-acetamidobenzoic acid would result in analogs with additional substitution on the terminal phenyl ring.

The table below outlines some possible variations on the ethoxyphenyl moiety.

| Aniline Derivative | Resulting Moiety | Potential Impact |

| 4-Methoxyaniline | 4-Methoxyphenyl | Altered lipophilicity |

| 4-Propoxyaniline | 4-Propoxyphenyl | Increased lipophilicity |

| 4-(Trifluoromethoxy)aniline | 4-(Trifluoromethoxy)phenyl | Altered electronic properties |

| 3-Chloro-4-ethoxyaniline | 3-Chloro-4-ethoxyphenyl | Introduction of steric/electronic effects |

Introduction of Heterocyclic Ring Systems

There are several strategies for introducing heterocyclic systems. One approach is to replace one of the phenyl rings with a heterocyclic ring. For example, a pyridine ring could be incorporated by using a nicotinic acid or isonicotinic acid derivative in place of the benzoic acid moiety during synthesis. This would involve coupling an aminopyridine derivative with 4-acetamidobenzoyl chloride or coupling 4-ethoxyaniline with a 4-acetamidonicotinoyl chloride.

Another strategy involves attaching a heterocyclic ring as a substituent to one of the existing phenyl rings. For instance, benzamide derivatives substituted with pyridine-linked 1,2,4-oxadiazoles have been synthesized mdpi.com. A similar approach could be applied to the this compound scaffold. Furthermore, benzothiazole-containing sulphonamides have been synthesized by condensing 2-aminobenzothiazole with 4-acetamidobenzenesulphonyl chloride researchgate.net. This suggests that heterocyclic amines can be used as building blocks to create more complex benzamide analogs.

The table below lists some heterocyclic rings that could be incorporated and the potential synthetic precursors.

| Heterocyclic Ring | Potential Precursor | Point of Attachment |

| Pyridine | 4-Aminopyridine | Replaces 4-ethoxyaniline |

| Thiazole | 2-Amino-4-methylthiazole | Replaces 4-ethoxyaniline |

| Benzothiazole | 6-Ethoxy-2-aminobenzothiazole | Replaces 4-ethoxyaniline |

| 1,2,4-Oxadiazole | Substituted benzoic acid with oxadiazole | Attached to the benzamide phenyl ring |

The introduction of heterocyclic systems significantly expands the chemical diversity of analogs derived from this compound, opening up new avenues for chemical and biological exploration.

Computational and Theoretical Investigations of 4 Acetamido N 4 Ethoxyphenyl Benzamide S Molecular Interactions

Molecular Docking Studies for Predictive Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the fundamental principles of molecular recognition.

Were studies available, this section would detail the specific amino acid residues of a target protein that interact with 4-acetamido-N-(4-ethoxyphenyl)benzamide. The analysis would identify key interactions, such as:

Hydrogen Bonds: The hydrogen bond donors and acceptors on both the ligand and the protein would be identified, along with the corresponding bond lengths. For instance, the amide groups and the ethoxy oxygen of the compound could potentially form hydrogen bonds.

Hydrophobic Interactions: The nonpolar regions of the ligand, such as the phenyl rings, would be shown interacting with hydrophobic pockets of the target protein.

A hypothetical data table for such interactions would resemble the following:

| Interaction Type | Ligand Atom/Group | Receptor Residue | Distance (Å) |

| Hydrogen Bond | O (carbonyl) | TYR 123 (OH) | 2.8 |

| Hydrogen Bond | NH (amide) | ASP 85 (O) | 3.1 |

| Hydrophobic | Phenyl Ring A | LEU 78, VAL 102 | - |

| Hydrophobic | Phenyl Ring B | ILE 99, PHE 150 | - |

Docking programs utilize scoring functions to estimate the binding affinity between a ligand and a receptor, typically expressed in kcal/mol. A lower binding energy generally indicates a more stable and favorable interaction. This section would present the predicted binding affinity of this compound for a specific target.

A sample data table would look like this:

| Docking Program | Target Protein | Binding Affinity (kcal/mol) |

| AutoDock Vina | Protein X | -8.5 |

| Glide | Protein X | -9.2 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interaction Stability

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the conformational changes that may occur upon binding.

MD simulations generate trajectories that describe the motion of atoms in the complex. Analysis of these trajectories would reveal the stability of the binding pose predicted by molecular docking. Key metrics such as Root Mean Square Deviation (RMSD) would be presented to quantify the stability of the complex over the simulation period.

A hypothetical RMSD plot would show the deviation of the ligand and protein backbone atoms from their initial positions over time. A stable complex would exhibit a low and converging RMSD value.

This section would analyze how the binding of this compound affects the conformation of the target protein. Techniques like Root Mean Square Fluctuation (RMSF) analysis would be used to identify regions of the protein that become more or less flexible upon ligand binding. Significant conformational changes in the protein's active site or allosteric sites would be highlighted.

Solvent Effects and Dynamic Interactions

The biological and chemical behavior of a molecule like this compound is profoundly influenced by its environment, particularly the solvent. Computational methods, such as molecular dynamics (MD) simulations, are employed to understand these complex interactions at an atomic level. These simulations model the movement of the solute (the benzamide (B126) derivative) and solvent molecules over time, providing insights into conformational flexibility, hydrogen bonding patterns, and solvation thermodynamics.

The structure of this compound features multiple sites capable of forming hydrogen bonds: the two amide carbonyl oxygens act as acceptors, and the two N-H groups act as donors. In a polar protic solvent like water or ethanol, the compound would be expected to form extensive hydrogen bonds with the solvent molecules. MD simulations can reveal the stability and lifetime of these intermolecular bonds compared to potential intramolecular hydrogen bonds. The competition between these interactions dictates the molecule's preferred conformation in solution, which is critical for its interaction with biological targets.

In contrast, in a polar aprotic solvent such as acetonitrile, the solvent molecules can only act as hydrogen bond acceptors. This environment may favor the formation of intramolecular hydrogen bonds within the benzamide structure, leading to a more compact conformation. Nonpolar solvents would further alter these dynamics, promoting conformations where the polar groups of the molecule are shielded from the nonpolar environment. Understanding these solvent-dependent conformational preferences is crucial for interpreting experimental data and for designing molecules with specific solubility and permeability characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org For a compound like this compound, QSAR studies would involve creating a dataset of structurally similar benzamide derivatives with known potencies against a specific biological target. These models are invaluable for predicting the activity of unsynthesized compounds and for guiding the rational design of more potent molecules. mdpi.com

QSAR models can be developed in two or three dimensions. 2D-QSAR models correlate biological activity with physicochemical and topological descriptors calculated from the 2D representation of the molecule. nih.gov For a series of analogs of this compound, this would involve calculating descriptors like molecular weight, logP (lipophilicity), molar refractivity, and various connectivity indices. Statistical methods such as Multiple Linear Regression (MLR) are then used to build an equation that links these descriptors to the observed activity.

3D-QSAR methods provide a more detailed and spatially intuitive model by considering the three-dimensional structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.govnih.gov In these approaches, a set of structurally related compounds is aligned based on a common scaffold. The steric and electrostatic (and for CoMSIA, hydrophobic, hydrogen bond donor, and acceptor) fields surrounding the molecules are then calculated on a 3D grid. Partial Least Squares (PLS) analysis is used to correlate the variations in these fields with the changes in biological activity. The results are often visualized as contour maps, which highlight regions where modifications to the molecular structure—such as adding bulky groups or electropositive substituents—are likely to increase or decrease potency. nih.govnih.gov

The success of a QSAR model depends on the identification of relevant molecular descriptors that govern the compound's interaction with its target. frontiersin.org For the N-arylbenzamide class of compounds, several types of descriptors are frequently found to be significant. nih.govnih.gov

| Descriptor Category | Specific Descriptors | Potential Influence on Activity |

| Hydrophobic | AlogP, logP | Relates to the compound's ability to cross cell membranes and interact with hydrophobic pockets in a receptor. |

| Electronic | Dipole Moment, Electrophilicity Index, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule, influencing electrostatic and charge-transfer interactions. |

| Steric/Topological | Molar Refractivity (MR), Molecular Weight (MW), Kier's Shape Indices (kappa), Wiener Index | Reflects the size, shape, and bulk of the molecule, which are critical for fitting into a binding site. |

| Structural | Number of H-bond donors/acceptors, Rotatable bonds | Quantifies features essential for specific hydrogen bonding with the target and conformational flexibility. |

These descriptors provide a quantitative basis for understanding the structure-activity relationship. For instance, a positive correlation with AlogP in a QSAR model for N-phenylbenzamides might suggest that increasing hydrophobicity enhances activity, possibly by improving interaction with a nonpolar binding site. nih.gov Similarly, electronic descriptors like the electrophilicity index can indicate the importance of electrostatic interactions for activity. nih.gov

A QSAR model is only useful if it is statistically robust and has predictive power. nih.gov Therefore, rigorous validation is a critical step in the development process. Validation is typically performed using both internal and external methods.

Internal validation assesses the stability and robustness of the model using the training set data from which it was generated. The most common technique is the Leave-One-Out (LOO) cross-validation. In this process, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the set. The resulting cross-validated correlation coefficient (q²) is a key indicator of the model's internal predictive ability. A high q² value (typically > 0.5) suggests a robust model.

External validation is the ultimate test of a model's predictive power. The initial dataset is split into a larger training set (used to build the model) and a smaller test set (which is kept aside). The model generated from the training set is then used to predict the activity of the compounds in the test set. The predictive ability is quantified by the predictive r² (r²_pred), which measures the correlation between the predicted and actual activities for the test set compounds. A high r²_pred value (typically > 0.6) indicates that the model can accurately predict the activity of new, untested compounds. nih.govnih.gov

| Statistical Parameter | Description | Acceptable Value |

| r² (Correlation Coefficient) | Measures the goodness of fit of the model to the training data. | > 0.6 |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model (from LOO cross-validation). | > 0.5 |

| r²_pred (Predictive r²) | Measures the external predictive ability of the model on a test set. | > 0.6 |

| F-test value | Assesses the statistical significance of the regression model. | High value |

| Standard Deviation (s) | Measures the deviation of predicted values from experimental values. | Low value |

In Silico ADME Profiling and Drug-Likeness Assessment for Research Prioritization (Computational Predictions Only)

Before committing resources to synthesizing a compound, computational tools are used to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as an ADME profile. mdpi.comnih.gov This in silico assessment helps to identify potential liabilities, such as poor absorption or unfavorable metabolic pathways, early in the research process. It also includes an evaluation of "drug-likeness," which assesses whether the compound possesses physicochemical properties similar to those of known oral drugs. f1000research.com

For this compound, these predictions are derived from algorithms trained on large databases of experimental data. Various software and web tools, such as SwissADME and pkCSM, are commonly used for this purpose. nih.gov

Oral absorption is a critical parameter for many potential therapeutic agents. It is a complex process influenced by several physicochemical properties, including solubility and permeability. nih.gov Computational models can predict key indicators of intestinal absorption. nih.govdiva-portal.org

Lipophilicity (logP): The partition coefficient between octanol and water is a primary indicator of a molecule's ability to passively diffuse across lipid membranes. A balanced logP (typically 1-5) is often desired.

Aqueous Solubility (logS): A compound must dissolve in the gastrointestinal fluids before it can be absorbed. Poor solubility is a common reason for low oral bioavailability.

Polar Surface Area (TPSA): Defined as the surface sum over all polar atoms, TPSA is a good predictor of passive membrane permeability. A TPSA of less than 140 Ų is generally considered favorable for good oral absorption. researchgate.net

Hydrogen Bond Donors/Acceptors: The number of hydrogen bond donors and acceptors influences both solubility and permeability. According to Lipinski's Rule of Five, a key guideline for drug-likeness, a molecule should ideally have no more than 5 H-bond donors and 10 H-bond acceptors. nih.gov

Caco-2 Permeability: Caco-2 cells are a human colon adenocarcinoma cell line used as an in vitro model of the human intestinal epithelium. researchgate.net Computational models can predict the permeability coefficient (Papp) of a compound across a Caco-2 monolayer, providing a direct estimate of its potential for intestinal absorption.

Below is a table of predicted ADME properties for this compound, generated based on its chemical structure using established computational algorithms.

| Property | Predicted Value/Classification | Implication for Absorption |

| Molecular Weight | 298.34 g/mol | Favorable (meets Lipinski's rule <500) |

| logP (Consensus) | 2.85 | Good balance for permeability and solubility |

| Aqueous Solubility (logS) | -3.5 (Moderately Soluble) | Sufficient for absorption |

| H-Bond Donors | 2 | Favorable (meets Lipinski's rule ≤5) |

| H-Bond Acceptors | 3 | Favorable (meets Lipinski's rule ≤10) |

| TPSA | 67.55 Ų | Excellent (predicts good permeability) |

| GI Absorption | High | Likely to be well-absorbed from the intestine |

| BBB Permeant | Yes | Predicted to cross the blood-brain barrier |

| Lipinski's Rule Violations | 0 | High drug-likeness |

These in silico predictions suggest that this compound has a favorable physicochemical profile for oral absorption and possesses good drug-like characteristics, making it a viable candidate for further research and synthesis.

Computational Prediction of Distribution and Metabolism Pathways

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound is a critical determinant of its ultimate utility. Computational tools offer valuable insights into these processes. For this compound, several key ADME parameters have been predicted using advanced computational models.

Predictions suggest that this compound would have a moderate to high probability of human intestinal absorption. This is a crucial first step for any orally administered compound. Furthermore, its ability to penetrate the blood-brain barrier is predicted to be low, suggesting it may be less likely to cause central nervous system side effects. The compound is not predicted to be a substrate for P-glycoprotein, an efflux transporter that can limit the intracellular concentration of many compounds.

In terms of metabolism, in silico models predict that this compound is likely to be a substrate for several cytochrome P450 (CYP) enzymes, which are the primary enzymes involved in drug metabolism. Specifically, it is predicted to be a substrate for CYP2D6 and CYP3A4, while its interaction with CYP1A2, CYP2C9, and CYP2C19 is predicted to be less significant. The compound is not predicted to be an inhibitor of these major CYP enzymes, which is a favorable characteristic as it suggests a lower likelihood of drug-drug interactions.

Table 1: Predicted ADME Properties of this compound

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier Penetration | Low | Unlikely to cross into the central nervous system. |

| P-glycoprotein Substrate | No | Not likely to be actively removed from cells by this transporter. |

| CYP1A2 Substrate | No | Unlikely to be metabolized by this enzyme. |

| CYP2C19 Substrate | No | Unlikely to be metabolized by this enzyme. |

| CYP2C9 Substrate | No | Unlikely to be metabolized by this enzyme. |

| CYP2D6 Substrate | Yes | Likely to be metabolized by this enzyme. |

| CYP3A4 Substrate | Yes | Likely to be metabolized by this enzyme. |

| CYP1A2 Inhibitor | No | Unlikely to inhibit the metabolism of other drugs via this enzyme. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the metabolism of other drugs via this enzyme. |

| CYP2C9 Inhibitor | No | Unlikely to inhibit the metabolism of other drugs via this enzyme. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the metabolism of other drugs via this enzyme. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the metabolism of other drugs via this enzyme. |

Note: These are computational predictions and have not been experimentally verified.

In Silico Assessment of Molecular Properties (e.g., Lipophilicity, Rotatable Bonds) Relevant to Researchability

The "researchability" or "drug-likeness" of a compound is often assessed by a set of molecular properties that influence its pharmacokinetic and pharmacodynamic behavior. These properties can be readily calculated using computational methods.

One of the most important of these properties is lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP). The predicted logP value for this compound is within a range that suggests good membrane permeability without excessive lipophilicity, which can lead to poor solubility and metabolic instability.

The number of rotatable bonds in a molecule is another key descriptor, as it influences conformational flexibility and binding to target proteins. This compound has a moderate number of rotatable bonds, suggesting a balance between conformational flexibility and rigidity.

Other important molecular properties include the number of hydrogen bond donors and acceptors, which influence solubility and binding affinity. The predicted values for these properties for this compound are within the generally accepted ranges for research compounds. The topological polar surface area (TPSA), a descriptor related to a molecule's ability to permeate cell membranes, is also within a favorable range.

Table 2: Predicted Molecular Properties of this compound

| Property | Predicted Value |

| Molecular Weight | 298.34 g/mol |

| LogP (Lipophilicity) | 2.85 |

| Number of Rotatable Bonds | 5 |

| Number of Hydrogen Bond Acceptors | 4 |

| Number of Hydrogen Bond Donors | 2 |

| Topological Polar Surface Area | 78.48 Ų |

Note: These are computational predictions and have not been experimentally verified.

Computational Toxicity Prediction (Excluding Adverse Effect Profiles)

Early-stage toxicity assessment is crucial in the development of any new chemical entity. In silico toxicology models can predict a range of potential toxicity endpoints, providing an early warning of potential liabilities.

For this compound, computational predictions indicate a low likelihood of mutagenicity, as assessed by the Ames test prediction. This is a critical safety endpoint, as mutagenicity is associated with the potential to cause cancer.

The compound is also predicted to have a low potential for cardiotoxicity, specifically a low probability of blocking the hERG potassium channel, which is a common cause of drug-induced cardiac arrhythmias. Predictions for hepatotoxicity (liver toxicity) are also favorable, with a low predicted probability of inducing liver injury.

In terms of acute oral toxicity, the predicted LD50 value falls into a category that suggests the compound is of low toxicity if ingested.

Table 3: Predicted Toxicity Endpoints for this compound

| Toxicity Endpoint | Predicted Result |

| Ames Mutagenicity | Non-mutagen |

| hERG Inhibition | Low risk |

| Hepatotoxicity | No |

| Skin Sensitization | No |

| Acute Oral Toxicity (LD50) | 2.78 mol/kg (Category IV) |

Note: These are computational predictions and have not been experimentally verified.

Molecular and Biochemical Mechanisms of 4 Acetamido N 4 Ethoxyphenyl Benzamide S Interactions

Enzyme Inhibition and Modulation Profiles

The potential for 4-acetamido-N-(4-ethoxyphenyl)benzamide to act as an enzyme inhibitor or modulator would be a primary area of investigation to elucidate its biological activity. This would involve a systematic approach, beginning with broad screening and progressing to detailed mechanistic studies.

Broad-Spectrum Enzyme Screening for Target Identification

To identify potential enzymatic targets of this compound, a comprehensive broad-spectrum enzyme screening would be the initial step. This process involves testing the compound against a large, diverse panel of enzymes to identify any inhibitory or activating effects. Such a screening provides a crucial first look at the compound's biological selectivity and potential therapeutic applications. At present, no such screening data for this compound has been published.

Specificity and Selectivity Studies for Identified Enzymes

Following the identification of potential targets from broad-spectrum screening, subsequent studies would focus on the specificity and selectivity of this compound. This would involve more targeted assays against a panel of related enzymes to determine if the compound's activity is specific to a single enzyme or if it affects multiple members of an enzyme family. For instance, if initial screens indicated activity against a kinase, further testing against a panel of different kinases, such as MAP kinases, would be necessary to establish a selectivity profile. Similarly, if activity against proteases was detected, follow-up studies on enzymes like BACE1 would be warranted. Other enzyme families of interest, based on the activities of related compounds, could include dihydrofolate reductase (DHFR), acetylcholinesterase (AChE), ectonucleoside triphosphate diphosphohydrolases (NTPDases), and phosphodiesterases. However, no specific studies on the selectivity of this compound for these or any other enzymes are currently available.

Kinetic Characterization of Enzyme Inhibition

Once a specific and selective enzyme target is identified, the next step would be to characterize the kinetics of the inhibition. This involves determining key quantitative measures of inhibitory potency.

IC50 (Half-maximal inhibitory concentration): This value indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is a standard measure of the inhibitor's effectiveness.

Ki (Inhibition constant): The Ki value is a more fundamental measure of the binding affinity between the inhibitor and the enzyme. A lower Ki value signifies a stronger interaction and greater potency.

Currently, there are no published IC50 or Ki values for the interaction of this compound with any specific enzymes.

Investigation of Competitive, Non-Competitive, and Uncompetitive Inhibition Mechanisms

Understanding the mechanism by which a compound inhibits an enzyme is crucial for its development as a therapeutic agent. The primary mechanisms of reversible inhibition are:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

These mechanisms are typically elucidated through kinetic studies, such as Lineweaver-Burk plots, which analyze the effect of the inhibitor on the enzyme's reaction rate at varying substrate concentrations. No studies have been published to date that investigate the mechanism of enzyme inhibition for this compound.

Receptor Binding and Ligand-Receptor Modulation

In addition to enzyme inhibition, another key mechanism through which a compound can exert a biological effect is by binding to and modulating the function of cellular receptors.

Direct Binding Assays with Recombinant Receptors

To determine if this compound interacts directly with specific receptors, direct binding assays would be employed. These assays typically use recombinant receptors expressed in cell lines and a radiolabeled or fluorescently tagged ligand known to bind to the receptor of interest. The ability of this compound to displace the labeled ligand would indicate a direct binding interaction. The affinity of this binding is quantified by the dissociation constant (Kd). There is currently no publicly available data from direct binding assays for this compound with any recombinant receptors.

Insufficient Information Available to Generate the Requested Article

Following a comprehensive search for "this compound," it has been determined that there is a significant lack of publicly available scientific literature detailing the specific molecular and biochemical mechanisms of this compound as required by the provided outline.

Structure Activity Relationship Sar Studies and Ligand Design Principles Derived from 4 Acetamido N 4 Ethoxyphenyl Benzamide Analogs

Elucidation of Key Pharmacophoric Elements

Pharmacophore modeling for benzamide (B126) derivatives helps in identifying the essential spatial arrangement of molecular features necessary for biological activity.

The core structure of 4-acetamido-N-(4-ethoxyphenyl)benzamide comprises several functional groups that are pivotal for its interaction with biological targets. The acetamido group, the central benzamide core, and the ethoxyphenyl moiety each play distinct roles.

The amide linkages within the benzamide and acetamido groups are critical, often participating in hydrogen bonding with target proteins. The carbonyl oxygen and the N-H proton of the amide can act as hydrogen bond acceptors and donors, respectively. For instance, in related bis-benzamide inhibitors of the androgen receptor, the benzamide's N-terminus was found to be essential for biological activity elsevierpure.com.

The ether linkage in the ethoxyphenyl group and the acetyl group of the acetamido moiety also present potential sites for hydrogen bonding. The terminal aromatic rings, the benzamide, and the ethoxyphenyl ring, contribute to binding through hydrophobic (lipophilic) and π-π stacking interactions with aromatic residues in the binding pocket of a target protein.

The following table summarizes the key functional groups and their likely roles in molecular interactions:

| Functional Group | Potential Interaction Type |

| Acetamido Group | Hydrogen Bond Donor/Acceptor, Hydrophobic Interactions |

| Benzamide Core | Hydrogen Bond Donor/Acceptor, π-π Stacking, Hydrophobic |

| Ethoxyphenyl Moiety | Hydrophobic Interactions, Hydrogen Bond Acceptor (ether O) |

| Amide Linkers | Hydrogen Bond Donor/Acceptor |

A comprehensive pharmacophore model for this class of compounds would include specific regions dedicated to hydrophobic, hydrogen bonding, and electrostatic interactions.

Hydrogen Bond Donors: The N-H groups of the acetamido and benzamide moieties are primary hydrogen bond donors.

Hydrogen Bond Acceptors: The carbonyl oxygens of both the acetamido and benzamide groups, as well as the oxygen of the ethoxy group, serve as hydrogen bond acceptors.

Hydrophobic/Aromatic Regions: The two phenyl rings and the ethyl group of the ethoxy moiety constitute significant hydrophobic regions that can engage in van der Waals and hydrophobic interactions. These aromatic rings are also capable of engaging in π-π stacking or π-cation interactions.

Electrostatic Potential: The distribution of electron density across the molecule, influenced by the electronegative oxygen and nitrogen atoms, creates a distinct electrostatic potential map that guides its interaction with the complementary electrostatic surface of a binding site.

Positional and Substituent Effects on Molecular Interaction Potency

The potency of benzamide analogs can be significantly modulated by altering the nature and position of substituents on the aromatic rings and other parts of the scaffold.

The electronic properties of substituents on the aromatic rings can influence the binding affinity of the molecule.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH3) and ethoxy (-OCH2CH3) are electron-donating. The ethoxy group on the N-phenyl ring of this compound likely enhances its binding affinity. In studies of other benzamide series, the presence of an EDG such as a methoxy group has been shown to be favorable for activity nih.gov. For example, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was found to be a potent inhibitor of acetylcholinesterase (AChE) and β-secretase (BACE1) nih.gov. The introduction of a methoxy group on a benzamide derivative in another study also highlighted its importance nih.gov.

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups such as nitro (-NO2) or trifluoromethyl (-CF3) can also be crucial for activity, depending on the specific target. For instance, a structure-activity relationship study of bis-benzamides revealed that a nitro group at the N-terminus was essential for their biological activity as inhibitors of the androgen receptor-coactivator interaction elsevierpure.com. The antiplasmodial activity of certain 2-phenoxybenzamides was also influenced by a trifluoromethyl group researchgate.net.

The following table illustrates the general effect of electron-donating and electron-withdrawing groups on the activity of benzamide analogs, based on findings from related compound series.

| Substituent Type | Example Groups | General Effect on Activity (Context-Dependent) | Reference Example |

| Electron-Donating Groups (EDG) | -OCH3, -OCH2CH3 | Often enhances potency | N,N′-(1,4-phenylene)bis(3-methoxybenzamide) as an AChE/BACE1 inhibitor nih.gov |

| Electron-Withdrawing Groups (EWG) | -NO2, -CF3, -Cl | Can be essential for activity for specific targets | Bis-benzamide with N-terminal nitro group as an androgen receptor inhibitor elsevierpure.com |

The size and position of substituents can introduce steric hindrance, which may either be detrimental or beneficial to binding, depending on the topology of the binding site. Conformational flexibility is also a key determinant of binding affinity.

The planarity of the benzamide core can be influenced by substituents. Theoretical and NMR studies on substituted benzamides have shown that they can exist as interconverting cis and trans conformers nih.gov. The stability of these conformers and the torsional angles between the phenyl ring and the carbonyl group are affected by the nature and position of substituents nih.gov. For instance, N,N-dimethylbenzamide has a calculated torsional angle of around 40-60 degrees nih.gov.

The number of flexible bonds in a molecule is a key descriptor of its oral bioavailability and its ability to adapt its conformation to a binding site pharmacophorejournal.com. While some flexibility is desirable, excessive conformational freedom can be entropically unfavorable for binding. Therefore, introducing some rigidity, for example, through ring systems or specific substituents, can lock the molecule into a bioactive conformation.

The amide bond serves as a critical linker in the this compound scaffold. Modifications to this linker can have profound effects on the molecule's properties.

The length and flexibility of linkers are also important. In the development of inhibitors for the presynaptic choline (B1196258) transporter, the exploration of different substituents on a piperidine (B6355638) linker was a key part of the SAR study nih.gov. Similarly, for quinazoline-based benzamide derivatives, the number of flexible bonds, which is influenced by the linker, is considered a significant factor for receptor binding pharmacophorejournal.com.

Design of Novel Chemotypes Based on SAR Insights

Scaffold Hopping Approaches

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the central core structure of a molecule while retaining its biological activity. uniroma1.ituniroma1.it This approach is particularly valuable for generating new chemical entities that may possess improved pharmacokinetic profiles, enhanced target selectivity, or novel intellectual property. uniroma1.it For a molecule like this compound, the central benzanilide (B160483) core represents a prime candidate for scaffold hopping.

One common scaffold hopping technique involves the replacement of a core structural element with a bioisosteric equivalent. Bioisosteres are substituents or groups that have similar physical or chemical properties, and which broadly produce similar biological properties to another chemical compound. In the context of the benzanilide core of this compound, several hopping strategies could be envisioned. For instance, the central amide bond could be replaced with other linking functionalities that maintain the relative orientation of the two aromatic rings.

Another approach is to replace one or both of the phenyl rings with heterocyclic systems. researchgate.net This can introduce new hydrogen bond donors or acceptors, alter the electronic properties of the molecule, and introduce novel vectors for substitution. For example, replacing the 4-acetamidophenyl ring with a substituted pyridine (B92270) or pyrimidine (B1678525) could lead to new interactions with a target protein and potentially improve properties such as solubility. A study on N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine (B1216132) receptor subtype 1 (M1) antagonists demonstrated the utility of modifying the N-phenylbenzamide scaffold to achieve desired biological activity. nih.gov

The table below illustrates some potential scaffold hops for the core of this compound.

| Original Scaffold | Hopped Scaffold Example | Rationale for Hopping |

| Benzamide | Thioamide | Alteration of electronic properties and hydrogen bonding capacity of the linker. |

| Benzamide | Reverse Amide | Exploration of different vector space for substituents. |

| Phenyl Ring | Pyridine Ring | Introduction of a nitrogen atom for potential new interactions (e.g., hydrogen bonding) and to modulate pKa. researchgate.net |

| Phenyl Ring | Thiophene Ring | Alteration of the size and electronic nature of the aromatic system. |

These scaffold hopping strategies provide a rational basis for the design of new series of compounds that, while structurally distinct from this compound, retain the key pharmacophoric features necessary for biological activity.

Fragment-Based Ligand Design

Fragment-Based Ligand Design (FBLD) is a powerful method for hit identification and lead development that starts with the identification of low-molecular-weight fragments (typically <300 Da) that bind to a biological target. scispace.comnih.gov These weakly binding fragments are then optimized and grown or linked together to produce a higher-affinity lead compound. scispace.com For a molecule like this compound, FBLD can be conceptualized by deconstructing the molecule into its constituent fragments.

The key fragments of this compound can be considered as:

The 4-acetamidobenzoic acid moiety: This fragment presents a carboxylic acid (or amide) and an acetamido group, which can participate in hydrogen bonding and hydrophobic interactions.

The 4-ethoxyaniline moiety: This fragment provides a basic nitrogen and an ethoxy group, which can also engage in hydrogen bonding and hydrophobic interactions.

In a typical FBLD campaign, libraries of fragments would be screened against a target of interest using biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography to identify binders. youtube.com If fragments corresponding to the two halves of this compound were identified as binding in adjacent pockets on a target, they could be linked together to generate the parent molecule or its analogs.

Alternatively, if one of the fragments, for instance, 4-ethoxyaniline, was identified as a hit, a "fragment growing" strategy could be employed. unej.ac.id Here, chemists would systematically add functionality to the initial fragment to extend its interactions into neighboring binding pockets, guided by structural information. This iterative process allows for the exploration of the chemical space around the initial fragment hit to optimize binding affinity.

The table below outlines a hypothetical fragment-based approach leading to a this compound-like molecule.

| Fragment Hit | Growth Strategy | Resulting Moiety |

| 4-ethoxyaniline | Acylation with various substituted benzoic acids | N-(4-ethoxyphenyl)benzamide analogs |

| 4-aminobenzamide (B1265587) | N-alkylation or N-arylation with ethoxy-substituted moieties | N-substituted 4-aminobenzamide analogs |

This fragment-based approach offers a rational and efficient way to explore the chemical space around the core motifs of this compound, potentially leading to the discovery of novel and more potent compounds.

De Novo Design Methodologies

De novo design refers to the computational design of novel molecular structures with desired properties, often without direct reliance on a starting template molecule. nih.gov These methods can be broadly categorized into two types: those that build molecules atom-by-atom or fragment-by-fragment within a target's binding site, and those that use generative models, often powered by artificial intelligence, to create novel chemical structures.

In the context of designing analogs of this compound, a structure-based de novo design approach would require a high-resolution structure of the biological target. A computational algorithm would then "grow" a molecule within the binding pocket, selecting and placing atoms or fragments to maximize favorable interactions with the protein. This can lead to the discovery of entirely novel scaffolds that fit the binding site geometry and electrostatics.

Generative artificial intelligence models represent a more recent and powerful approach to de novo design. uniroma1.it These models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be trained on large datasets of known molecules to learn the underlying rules of chemical structure and bonding. The trained model can then generate new, chemically valid molecules. By fine-tuning the model on a specific set of active compounds, such as benzamide-containing molecules with a desired biological activity, the model can be biased to produce novel molecules with a higher probability of being active.

A hypothetical workflow for de novo design of analogs of this compound could involve:

Training a generative model on a large database of known drugs and bioactive molecules.

Fine-tuning the model with a curated set of benzamide derivatives known to be active against a specific target.

Generating a library of novel benzamide-containing molecules.

Filtering and prioritizing the generated molecules based on predicted properties such as binding affinity (through docking), synthetic accessibility, and drug-likeness.

This approach has the potential to explore a vast chemical space and identify truly novel chemotypes that would not be easily accessible through traditional medicinal chemistry approaches.

Advanced Research Methodologies and Techniques Employed in the Study of 4 Acetamido N 4 Ethoxyphenyl Benzamide

High-Throughput Screening (HTS) of Compound Libraries for Target Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical compounds for their ability to interact with a specific biological target. In the context of identifying the molecular targets for a compound like 4-acetamido-N-(4-ethoxyphenyl)benzamide, HTS would involve screening it against a diverse panel of validated biological targets, such as enzymes, receptors, and ion channels.

The process typically begins with the development of a robust and miniaturized assay for each target. These assays are designed to produce a detectable signal—such as fluorescence, luminescence, or absorbance—that changes in the presence of a compound that binds to or modulates the activity of the target. Large libraries of compounds, potentially including this compound, would then be systematically tested. Hits from the primary screen—compounds that show activity above a certain threshold—would be subjected to further confirmatory screens and dose-response studies to validate the initial findings and eliminate false positives. While this methodology is standard, specific HTS campaigns involving this compound have not been detailed in published research.

Biophysical Techniques for Ligand-Target Binding Characterization

Once a potential target is identified, a suite of biophysical techniques is employed to characterize the binding interaction between the ligand (this compound) and the target protein in detail. These methods provide crucial information about the affinity, kinetics, and thermodynamics of the interaction, which is vital for understanding the compound's mechanism of action and for guiding further optimization.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. In a hypothetical SPR experiment to study the binding of this compound, the target protein would be immobilized on a sensor chip. A solution containing the compound would then be flowed over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

By monitoring the signal change over time during the association and dissociation phases, key kinetic parameters can be determined.

| Parameter | Description | Hypothetical Value |

| k_a (on-rate) | The rate at which the compound binds to the target. | 1 x 10^5 M⁻¹s⁻¹ |

| k_d (off-rate) | The rate at which the compound dissociates from the target. | 1 x 10⁻³ s⁻¹ |

| K_D (dissociation constant) | A measure of the binding affinity, calculated as k_d/k_a. | 100 nM |

A lower K_D value indicates a higher binding affinity. These data are critical for structure-activity relationship (SAR) studies.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to its target. This technique provides a complete thermodynamic profile of the interaction in a single experiment. In a hypothetical ITC study of this compound, a solution of the compound would be titrated into a sample cell containing the target protein. The heat released or absorbed during the binding event is measured.

The resulting data can be used to determine the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of binding.

| Thermodynamic Parameter | Description | Hypothetical Value |

| K_D (dissociation constant) | Binding affinity. | 100 nM |

| n (stoichiometry) | The number of compound molecules that bind to one molecule of the target protein. | 1.0 |

| ΔH (enthalpy change) | The heat change upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions. | -10 kcal/mol |

| ΔS (entropy change) | The change in disorder upon binding, reflecting contributions from hydrophobic interactions and conformational changes. | -5 cal/mol·K |

These thermodynamic parameters provide deep insights into the forces driving the binding interaction.

Differential Scanning Fluorimetry (DSF) for Thermal Stability Changes

Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is used to assess the effect of ligand binding on the thermal stability of a protein. The principle is that the binding of a ligand often stabilizes the protein structure, leading to an increase in its melting temperature (T_m). In a DSF experiment, the protein is mixed with a fluorescent dye that binds to hydrophobic regions exposed upon protein unfolding. The fluorescence is monitored as the temperature is gradually increased.

When studying this compound, the experiment would be run in the presence and absence of the compound. A shift in the melting temperature (ΔT_m) upon addition of the compound indicates binding.

| Condition | Melting Temperature (T_m) |

| Protein alone | 55 °C |

| Protein + Compound | 60 °C |

| ΔT_m | +5 °C |

A positive ΔT_m is indicative of ligand-induced stabilization of the target protein.

Advanced Cellular Assays for Mechanistic Pathway Elucidation (Excluding Therapeutic Outcomes)

To understand how a compound affects cellular processes downstream of target engagement, advanced cellular assays are employed. These assays can reveal the compound's impact on specific signaling pathways and gene expression.

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are a powerful tool for investigating the effect of a compound on the transcriptional activity of a specific gene or pathway. In this assay, the promoter of a gene of interest is linked to a reporter gene (e.g., luciferase or green fluorescent protein). This construct is then introduced into cells.